2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenoxy group, a dioxidotetrahydrothiophenyl group, and a propan-2-ylbenzyl group, which contribute to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 2-chlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.
Formation of 2-(2-chlorophenoxy)acetic acid: This involves the reaction of 2-chlorophenol with chloroacetic acid under basic conditions.
Synthesis of the amide: The acetic acid derivative is then reacted with the appropriate amine (1,1-dioxidotetrahydrothiophen-3-ylamine) to form the amide bond.
Introduction of the benzyl group: The final step involves the alkylation of the amide with 4-(propan-2-yl)benzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenyl derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)acetic acid: Shares the chlorophenoxy group but lacks the amide and benzyl groups.
N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: Contains the dioxidotetrahydrothiophenyl group but lacks the chlorophenoxy and benzyl groups.
N-[4-(propan-2-yl)benzyl]acetamide: Contains the benzyl group but lacks the chlorophenoxy and dioxidotetrahydrothiophenyl groups.
Uniqueness
2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H26ClNO4S |
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Molecular Weight |
436.0 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H26ClNO4S/c1-16(2)18-9-7-17(8-10-18)13-24(19-11-12-29(26,27)15-19)22(25)14-28-21-6-4-3-5-20(21)23/h3-10,16,19H,11-15H2,1-2H3 |
InChI Key |
PIZBCJWBGAFCCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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